molecular formula C14H16N4O6 B14151399 Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- CAS No. 53334-58-0

Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo-

Cat. No.: B14151399
CAS No.: 53334-58-0
M. Wt: 336.30 g/mol
InChI Key: IBMMNWZLAHPJEX-UHFFFAOYSA-N
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Description

Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid, cage-like framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- typically involves multiple steps, starting from simpler precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The rigid structure allows for selective substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the tricyclic framework.

Scientific Research Applications

Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- exerts its effects is largely dependent on its interaction with molecular targets. The rigid tricyclic structure allows for precise binding to specific sites, influencing various biochemical pathways. This can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- stands out due to its multiple functional groups, which provide a higher degree of chemical reactivity and versatility. Its unique combination of carboxamide and dioxo groups allows for a broader range of chemical modifications and applications.

Properties

CAS No.

53334-58-0

Molecular Formula

C14H16N4O6

Molecular Weight

336.30 g/mol

IUPAC Name

2,6-dioxoadamantane-1,3,5,7-tetracarboxamide

InChI

InChI=1S/C14H16N4O6/c15-7(21)11-1-12(8(16)22)3-14(5(11)19,10(18)24)4-13(2-11,6(12)20)9(17)23/h1-4H2,(H2,15,21)(H2,16,22)(H2,17,23)(H2,18,24)

InChI Key

IBMMNWZLAHPJEX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)N)C(=O)N)C(=O)N)C(=O)N

Origin of Product

United States

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